1,3-Dithiolane: A Privileged Scaffold for Drug Discovery
The 1,3-dithiolane heterocycle has been validated as a 'privileged scaffold' in medicinal chemistry, demonstrating activity across multiple therapeutic areas including neoplastic, infectious, inflammatory, and neurodegenerative disorders [1]. This contrasts with the 1,2-dithiolane moiety, which has been shown to be inactive toward thioredoxin reductase (TrxR), proving its inability to serve as a pharmacophore in that context [2].
| Evidence Dimension | Scaffold versatility (therapeutic target diversity) |
|---|---|
| Target Compound Data | Incorporated into agents targeting at least 4 distinct disease categories (neoplastic, infectious, inflammatory, neurodegenerative) [1]. |
| Comparator Or Baseline | 1,2-Dithiolane moiety |
| Quantified Difference | 1,3-Dithiolane: Active in multiple therapeutic areas; 1,2-Dithiolane: Inactive toward TrxR and unable to serve as a pharmacophore [2]. |
| Conditions | Review of published bioactive 1,3-dithiolane derivatives and comparative enzyme inhibition studies. |
Why This Matters
Prioritizing the 1,3-dithiolane scaffold over its 1,2-isomer is essential for projects targeting these validated disease mechanisms, as the 1,2-isomer may lack fundamental biological activity.
- [1] Sorbi, C., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Int. J. Mol. Sci., 25(23), 12880. View Source
- [2] MDPI Search Results. (n.d.). Asparagusic acid analogs and their bioisoters remain inactive toward TrxR. View Source
